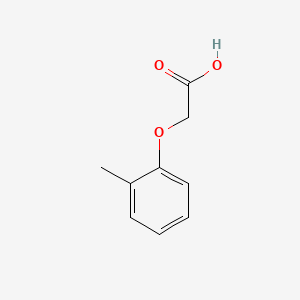

(2-Methylphenoxy)acetic acid

Description

BenchChem offers high-quality (2-Methylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVXBRUGKLCUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041441 | |

| Record name | (2-Methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-49-5, 67649-70-1 | |

| Record name | (2-Methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067649701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-METHYLPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXO85N85G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2-Methylphenoxy)acetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (2-Methylphenoxy)acetic Acid

Authored by: A Senior Application Scientist

Abstract

(2-Methylphenoxy)acetic acid, also known as o-cresoxyacetic acid, is a phenoxyacetic acid derivative that serves as a crucial synthetic intermediate and exhibits biological activity as a plant growth regulator. While often overshadowed by its chlorinated analogue, MCPA, a thorough understanding of the parent compound's chemical properties is fundamental for researchers in agrochemistry, drug development, and organic synthesis. This guide provides a comprehensive exploration of (2-Methylphenoxy)acetic acid, detailing its synthesis, physicochemical characteristics, analytical methodologies, and chemical reactivity. The narrative emphasizes the causal relationships behind its properties and the rationale for specific experimental protocols, offering field-proven insights for scientific professionals.

Chemical Identity and Molecular Structure

(2-Methylphenoxy)acetic acid is an organic compound featuring a carboxylic acid group linked via an ether bond to an o-cresol (2-methylphenol) moiety. This structure is foundational to its chemical behavior and biological activity.

-

Common Synonyms : o-Tolyloxyacetic acid, o-Cresoxyacetic acid[1]

The molecule's key features are the acidic proton of the carboxyl group, the nucleophilic oxygen of the ether linkage, and the aromatic ring, which can participate in electrophilic substitution reactions. In the solid state, the crystal structure is characterized by dimeric hydrogen bonding between the carboxylate groups of two centrosymmetrically related molecules, a common feature for carboxylic acids that significantly influences physical properties like melting point.[5]

Synthesis Pathway: Nucleophilic Substitution

The industrial and laboratory synthesis of (2-Methylphenoxy)acetic acid is a classic example of the Williamson ether synthesis, proceeding through an Sₙ2 nucleophilic substitution mechanism.[6] The process involves the reaction of a phenolate with a haloacetic acid.[6]

Causality of Experimental Design: The synthesis hinges on converting the weakly nucleophilic hydroxyl group of o-cresol into a much more potent nucleophile, the o-cresolate anion. This is achieved by deprotonation with a strong base, typically sodium hydroxide (NaOH).[6] The resulting phenoxide can then readily attack the electrophilic carbon atom of chloroacetic acid (or its sodium salt), displacing the chloride leaving group.[6] Maintaining a basic pH (typically 9-11) is critical to ensure the phenol remains in its deprotonated, reactive state and to neutralize the HCl byproduct.[7][8]

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a typical procedure for synthesizing and purifying (2-Methylphenoxy)acetic acid.

-

Preparation of Sodium o-Cresolate :

-

Nucleophilic Substitution Reaction :

-

Prepare a separate aqueous solution of sodium chloroacetate (1.0-1.1 eq).[6]

-

Slowly add the sodium chloroacetate solution to the sodium o-cresolate solution.

-

Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 1-2 hours to ensure the reaction goes to completion.[8][9] The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Product Isolation (Acidification) :

-

After cooling the reaction mixture to room temperature, slowly add a strong mineral acid, such as hydrochloric acid (HCl), dropwise while stirring.[8][9]

-

Continue adding acid until the pH of the solution is acidic (pH 1-2), which protonates the carboxylate salt, causing the water-insoluble (2-Methylphenoxy)acetic acid to precipitate as a white solid.[8]

-

-

Purification (Recrystallization) :

-

Collect the crude solid product by suction filtration and wash it with cold water to remove inorganic salts.[6][8]

-

Suspend the crude product in a minimal amount of boiling water to form a saturated solution. If it doesn't fully dissolve, add small increments of hot water until it does.[6]

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified white crystals via suction filtration and dry them in a desiccator.[6]

-

Caption: Workflow for the synthesis of (2-Methylphenoxy)acetic acid.

Physicochemical Properties

The physical and chemical properties of (2-Methylphenoxy)acetic acid are dictated by its molecular structure, particularly the presence of the polar carboxylic acid group and the largely nonpolar methyl-substituted benzene ring.

| Property | Value | Source(s) |

| Appearance | White to pale cream crystalline powder | [10][11] |

| Melting Point | 152 - 157 °C | [3][4][10][12][13] |

| Boiling Point | >150 °C | [4][10][13] |

| Density | ~1.18 g/cm³ (Predicted) | [4][13] |

| Solubility | Slightly soluble in Acetonitrile and DMSO | [13] |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [1][3][4] |

Analytical Methodologies

Accurate identification and quantification of (2-Methylphenoxy)acetic acid are crucial for quality control, residue analysis, and research. The primary methods employed are chromatographic, often coupled with spectroscopic detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for analyzing (2-Methylphenoxy)acetic acid due to its efficiency and applicability to non-volatile, polar compounds.

-

Principle of Separation : Reversed-phase (RP) chromatography is most common, where the analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.[14][15] The retention is governed by hydrophobic interactions between the analyte and the stationary phase.

-

Method Rationale : The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[14] Adding an acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the analyte's carboxylic acid group.[14] This uncharged form is more hydrophobic, leading to better retention, sharper peaks, and improved chromatographic performance on a reversed-phase column.

Protocol: Quantitative Analysis by RP-HPLC

-

Sample Preparation :

-

Accurately weigh a sample containing the analyte.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or the mobile phase itself) to a known concentration (e.g., 1 mg/mL).

-

For residue analysis in complex matrices like soil or plant tissue, an extraction step (e.g., with an acidic solvent) followed by a clean-up step using Solid-Phase Extraction (SPE) with a C18 cartridge is required to remove interfering substances.[15]

-

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase : Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.[14]

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Detection : UV detector set to an appropriate wavelength (e.g., 280 nm).[16]

-

Column Temperature : 30 °C.

-

-

Quantification :

-

Prepare a series of calibration standards of known concentrations.

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample and determine its concentration by interpolating its peak area on the calibration curve.

-

Gas Chromatography (GC) and Mass Spectrometry (GC-MS)

GC is also a powerful tool, especially when coupled with a mass spectrometer for definitive identification. However, due to the low volatility and high polarity of the carboxylic acid group, a derivatization step is often necessary.

-

Derivatization Rationale : To make the analyte suitable for GC analysis, the polar -COOH group is converted into a less polar, more volatile ester (e.g., a methyl ester) using a reagent like diazomethane.[17] This process is essential for preventing peak tailing and enabling elution from the GC column at a reasonable temperature.

Chemical Reactivity and Applications

The reactivity of (2-Methylphenoxy)acetic acid is centered on its carboxylic acid and aromatic ring functionalities.

-

Esterification : The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis to form the corresponding esters. This reaction is not only used for GC analysis but also for synthesizing derivatives with different properties.

-

Electrophilic Aromatic Substitution : The phenoxy group is an activating, ortho-, para-directing group. This makes the aromatic ring susceptible to electrophilic substitution reactions. A key industrial reaction is the chlorination of (2-Methylphenoxy)acetic acid to produce the potent herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA).[18][19][20] The chlorine atom is directed to the para position relative to the activating ether group.[19]

-

Biological Activity (Mechanism of Action) : As a phenoxyacetic acid, it acts as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[21] At high concentrations, it disrupts normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation, ultimately causing death in susceptible broadleaf plants.[21][22] This selective herbicidal action is the basis for the widespread use of its chlorinated derivative, MCPA.[21][22][23]

Caption: Disruption of normal plant growth by synthetic auxins.

Safety and Handling

(2-Methylphenoxy)acetic acid requires careful handling due to its potential health effects.

-

GHS Hazard Classification :

-

Recommended Personal Protective Equipment (PPE) : Safety glasses with side-shields, chemical-resistant gloves, and a NIOSH-approved dust mask are recommended when handling the solid powder.[3]

-

Stability : The compound is stable under normal storage conditions.[10][24] It is incompatible with strong oxidizing agents.[10] Hazardous decomposition products under fire conditions include carbon oxides.[10]

References

- MCPA (257) First draft prepared by Dr. Yibing He, Department of Science and Education, Ministry of Agriculture, Beijing, China E. (n.d.).

- 2-Methylphenoxyacetic Acid Synthesis Lab Report. (n.d.). Bartleby.com.

- MCPA - Active Ingredient Page. (n.d.). Chemical Warehouse.

- Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid. (n.d.). Google Patents.

- MCPA. (n.d.). In Wikipedia.

- Synthesis method of 2-methylphenoxyacetic acid. (n.d.). Eureka | Patsnap.

- (2-Methylphenoxy)acetic acid. (n.d.). SIELC Technologies.

- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.Org.

- (PDF) (2-Methylphenoxy)acetic acid. (n.d.). ResearchGate.

- 2-Methylphenoxyacetic acid. (2024). ChemBK.

- HPLC Methods for analysis of MCPA. (n.d.). HELIX Chromatography.

- Method for synthesizing phenoxyacetic acid derivative. (n.d.). Google Patents.

- MCPA in Drinking-water. (n.d.). World Health Organization (WHO).

- 2-methylphenoxyacetic acid. (n.d.). Stenutz.

- (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. (n.d.). PubChem.

- Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (n.d.). JOCPR.

- MCPA (Ref: BAS 009H). (n.d.). AERU.

- (2-METHYLPHENOXY)ACETIC ACID - Safety Data Sheet. (2025). ChemicalBook.

- 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651. (n.d.). PubChem.

- 2-Methylphenoxyacetic acid, 98% 10 g | Buy Online. (n.d.). Thermo Scientific Alfa Aesar.

- Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. (n.d.). Google Patents.

- (2-Methylphenoxy)acetic acid 99 1878-49-5. (n.d.). Sigma-Aldrich.

- Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. (n.d.). PubMed.

- (2-METHYLPHENOXY)ACETIC ACID CAS#: 1878-49-5. (n.d.). ChemicalBook.

- (2-Methylphenoxy)aceticacid | C9H9O3 | MD Topology | NMR | X-Ray. (n.d.).

- 2-Methylphenoxyacetic acid, 98% 250 g | Buy Online. (n.d.). Thermo Scientific Chemicals.

- FAO Specifications and Evaluations for Agricultural Pesticides - MCPA. (n.d.).

- Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. (n.d.). PubMed.

- Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. (2024). ResearchGate.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Comparison MS spectrum of the MCPA extracted from the studied soil with... (n.d.). ResearchGate.

- 2-Methyl-4-chlorophenoxyacetic acid | 94-74-6. (2026). ChemicalBook.

- 4-Chloro-2-methylphenoxyacetic acid technical, = 95.0 T 94-74-6. (n.d.). Sigma-Aldrich.

Sources

- 1. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Methylphenoxy)aceticacid | C9H9O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. (2-甲苯氧基)乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methylphenoxyacetic Acid Synthesis Lab Report - 549 Words | Bartleby [bartleby.com]

- 7. PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 8. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. jocpr.com [jocpr.com]

- 10. (2-METHYLPHENOXY)ACETIC ACID - Safety Data Sheet [chemicalbook.com]

- 11. 2-Methylphenoxyacetic acid, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. 2-methylphenoxyacetic acid [stenutz.eu]

- 13. (2-METHYLPHENOXY)ACETIC ACID CAS#: 1878-49-5 [m.chemicalbook.com]

- 14. (2-Methylphenoxy)acetic acid | SIELC Technologies [sielc.com]

- 15. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. openknowledge.fao.org [openknowledge.fao.org]

- 17. cdn.who.int [cdn.who.int]

- 18. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 19. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 21. MCPA - Wikipedia [en.wikipedia.org]

- 22. chemicalwarehouse.com [chemicalwarehouse.com]

- 23. fao.org [fao.org]

- 24. fishersci.com [fishersci.com]

The Scaffold of Selectivity: A Technical Guide to (2-Methylphenoxy)acetic Acid

Executive Summary & Historical Context

(2-Methylphenoxy)acetic acid (CAS: 1878-49-5), also known as o-tolyloxyacetic acid, represents the foundational scaffold of the phenoxy class of synthetic auxins. While its chlorinated derivative, MCPA (2-methyl-4-chlorophenoxyacetic acid), became a global agricultural standard, the unchlorinated parent molecule remains a critical subject of study for understanding the Structure-Activity Relationships (SAR) that govern plant hormone mimicry.

The discovery of this molecule is inextricably linked to the clandestine agricultural research conducted during World War II. Teams at ICI (Jealott’s Hill, UK) led by Templeman and Slade, and simultaneously at Boyce Thompson Institute (USA) by Zimmerman and Hitchcock, screened varying phenoxyacetic acid derivatives. Their objective was to identify stable, systemic compounds capable of disrupting plant growth regulation. (2-Methylphenoxy)acetic acid served as a pivotal "control" structure, demonstrating that while the phenoxyacetic core provided the necessary carboxyl-ring distance for auxin binding, the addition of halogens (chlorine) was required to block metabolic degradation and enhance potency.

Chemical Identity & Physical Properties[1][2][3][4][5]

Before engaging in synthesis or application, the researcher must verify the physicochemical profile of the target analyte.

| Property | Value / Description |

| IUPAC Name | (2-Methylphenoxy)acetic acid |

| Common Synonyms | o-Tolyloxyacetic acid; MPAA |

| Molecular Formula | |

| Molecular Weight | 166.17 g/mol |

| Melting Point | 155–157 °C (Literature Standard) |

| Solubility | Soluble in ethanol, diethyl ether, hot water; Low solubility in cold water.[1] |

| pKa | ~3.17 (Carboxylic acid proton) |

| Appearance | White to off-white crystalline needles |

Synthesis Protocol: The Williamson Ether Pathway[6][7][8][9][10]

The synthesis of (2-Methylphenoxy)acetic acid is a classic application of the Williamson Ether Synthesis . This protocol relies on the nucleophilic substitution (

Reaction Logic

The reaction involves the alkylation of o-cresol (2-methylphenol) with chloroacetic acid under basic conditions.

-

Deprotonation: Sodium hydroxide (NaOH) removes the phenolic proton from o-cresol, creating the highly nucleophilic o-cresolate ion.

-

Substitution: The phenoxide attacks the

-carbon of the chloroacetate, displacing the chloride ion via an -

Acidification: The resulting salt (sodium 2-methylphenoxyacetate) is acidified to precipitate the free acid.

Step-by-Step Experimental Protocol

Note: This protocol is scaled for laboratory synthesis (approx. 2-5g yield). Ensure all work is performed in a fume hood due to the corrosivity of chloroacetic acid and toxicity of cresols.

Reagents:

-

o-Cresol: 2.0 g (18.5 mmol)

-

Chloroacetic acid (50% aq.[3] solution): 3.0 mL (approx. 25 mmol)

-

Sodium Hydroxide (NaOH): 4.0 g (solid pellets)

-

Water: 15 mL

-

Hydrochloric Acid (HCl): 6M (for acidification)

Workflow:

-

Preparation of Phenoxide: In a 50 mL round-bottom flask, dissolve 4.0 g NaOH in 8 mL water. Add 2.0 g of o-cresol. Swirl until the cresol dissolves, forming the sodium o-cresolate. The solution may generate heat (exothermic).

-

Addition of Electrophile: Add 3.0 mL of 50% aqueous chloroacetic acid dropwise to the mixture.

-

Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil for 45–60 minutes.

-

Why? Reflux ensures sufficient kinetic energy to overcome the activation barrier for the

attack without evaporating the solvent.

-

-

Dilution: Remove from heat and add 10 mL of distilled water to the hot solution to ensure the sodium salt remains dissolved.

-

Acidification (Critical Step): Cool the solution to room temperature. Slowly add 6M HCl dropwise while stirring. Monitor pH until it reaches pH 1–2.

-

Observation: A thick, white precipitate of (2-Methylphenoxy)acetic acid will form immediately as the molecule protonates and becomes water-insoluble.

-

-

Isolation: Vacuum filter the crude solid using a Buchner funnel. Wash with ice-cold water to remove excess HCl and NaCl.

-

Recrystallization: Purify the crude solid by recrystallizing from hot water (or a water/ethanol mix).

-

Validation: The final dried crystals should have a sharp melting point between 155–157 °C.

-

Mechanistic Visualization

The following diagram illustrates the reaction flow and the critical intermediate states.

Figure 1: Synthetic pathway for (2-Methylphenoxy)acetic acid via Williamson Ether Synthesis.

Structure-Activity Relationship (SAR)

For drug development professionals, understanding why this molecule is less active than its chlorinated counterparts is as important as the synthesis itself. This informs the design of PPAR agonists and other phenoxy-based pharmaceuticals.

The Auxin Binding Pocket

Synthetic auxins mimic Indole-3-acetic acid (IAA). To bind effectively to the TIR1 ubiquitin ligase complex (the auxin receptor), a molecule requires:

-

A planar aromatic ring system.

-

A carboxyl group attached via a short linker (the acetic acid tail).

-

Hydrophobicity at specific ring positions to displace water in the binding pocket.

The "Methyl Effect" vs. "Chlorine Effect"

-

(2-Methylphenoxy)acetic acid: The methyl group at the ortho (C2) position provides steric bulk that helps lock the conformation, but the para (C4) position is open. This makes the molecule susceptible to rapid hydroxylation and degradation by plant enzymes.

-

MCPA (4-Chloro-2-methyl...): Adding a chlorine atom at C4 blocks metabolic degradation (steric and electronic protection) and increases lipophilicity, drastically enhancing half-life and potency.

This logic is visualized below, showing the evolutionary step from the scaffold to the active herbicide.

Figure 2: SAR evolution from the parent scaffold to the bioactive MCPA.

Modern Applications

While historically significant as a herbicide precursor, (2-Methylphenoxy)acetic acid currently serves distinct roles in chemical research:

-

Pharmaceutical Intermediates: The phenoxyacetic acid moiety is a pharmacophore found in fibrates (PPAR

agonists used to lower triglycerides) and ethacrynic acid derivatives. The 2-methyl variant serves as a building block for exploring steric effects in these drug classes. -

Analytical Standard: It is used as a reference standard in environmental monitoring to distinguish between degradation products of MCPA and naturally occurring phenolic acids.

-

Educational Benchmarking: Due to its safe handling profile relative to chlorinated dioxin-precursors, it is the standard "unknown" in undergraduate qualitative organic analysis for identifying o-cresol.

References

-

Templeman, W. G., & Slade, R. E. (1950). Chemical Weed Control. Nature.

-

Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute. (Historical Reference)

-

Thermo Scientific Chemicals. (2024).[1] 2-Methylphenoxyacetic acid, 98% Safety Data Sheet and Properties.[6] Fisher Scientific.

-

National Institute of Standards and Technology (NIST). (2023). Acetic acid, (2-methylphenoxy)- Mass Spectrum and IR Data.[7] NIST WebBook.

-

Cobb, A. (2023). Herbicides and Plant Physiology.[3][8] Wiley-Blackwell. (Context on Phenoxy Mode of Action).

Sources

- 1. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. (2-METHYLPHENOXY)ACETIC ACID | 1878-49-5 [chemicalbook.com]

- 7. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 8. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

(2-Methylphenoxy)acetic acid CAS number 1878-49-5

An In-depth Technical Guide to (2-Methylphenoxy)acetic acid (CAS 1878-49-5)

Authored by a Senior Application Scientist

Introduction: The Unseen Pillar of Modern Agriculture

(2-Methylphenoxy)acetic acid, registered under CAS number 1878-49-5, is a nuanced yet pivotal molecule in the landscape of industrial and agricultural chemistry. While not a household name, this white crystalline solid is the direct precursor to one of the most widely utilized selective herbicides in the world: MCPA ((4-chloro-2-methylphenoxy)acetic acid).[1][2] For researchers, scientists, and professionals in drug and pesticide development, a deep understanding of this intermediate is not merely academic; it is fundamental to process optimization, quality control, and the innovation of next-generation crop protection solutions.

This guide eschews a conventional template to deliver a narrative tailored to the compound's specific significance. We will journey from its molecular synthesis and physicochemical identity to the biological mechanism of its potent herbicidal derivative, MCPA. The focus remains on the "why"—the causality behind synthetic choices, the logic of analytical validation, and the molecular basis of the final product's activity. This document serves as a technical resource, grounding every claim and protocol in authoritative, verifiable sources.

Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is the bedrock of its application. These parameters dictate storage conditions, reaction kinetics, and analytical approaches. The properties of (2-Methylphenoxy)acetic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1878-49-5 | [3] |

| Molecular Formula | C₉H₁₀O₃ | [3][4] |

| Molecular Weight | 166.17 - 166.18 g/mol | [3][4][5] |

| IUPAC Name | 2-(2-methylphenoxy)acetic acid | [5][6] |

| Synonyms | o-Tolyloxyacetic acid, 2-(o-Tolyloxy)acetic acid | [5] |

| Appearance | White to pale cream solid, crystals, or powder | [4][7] |

| Melting Point | 152 - 158 °C (multiple ranges reported, e.g., 115-120°C) | [4][7][8] |

| Purity (Typical) | ≥97.5% | [4][7] |

Synthesis: From Simple Phenols to a Valuable Intermediate

The industrial and laboratory synthesis of (2-Methylphenoxy)acetic acid is a classic example of the Williamson ether synthesis, a robust and well-understood SN2 reaction.[9][10] This pathway is favored for its efficiency and use of readily available starting materials.

The core transformation involves the reaction of 2-methylphenol (o-cresol) with a salt of chloroacetic acid. The causality is straightforward: the phenolic hydroxyl group is deprotonated by a strong base (e.g., sodium hydroxide) to form a highly nucleophilic phenoxide ion.[9] This phenoxide then attacks the electrophilic methylene carbon of sodium chloroacetate, displacing the chloride leaving group to form the new ether linkage.[9][10] Subsequent acidification protonates the carboxylate, yielding the final product.

Caption: General workflow for the synthesis of (2-Methylphenoxy)acetic acid.

Detailed Laboratory Synthesis Protocol

This protocol is a self-validating system; the purity of the final product, confirmed by melting point analysis and spectroscopy, validates the success of the reaction and purification steps.

-

Phenoxide Formation: In a suitable reaction vessel, dissolve 2-methylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq). The dissolution confirms the formation of the sodium 2-methylphenoxide salt.[9][11]

-

Nucleophilic Substitution: To this solution, add an aqueous solution of sodium chloroacetate (1.0 eq).[9] Heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The elevated temperature provides the necessary activation energy for the SN2 reaction.[9]

-

Acidification & Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid (HCl) until the pH is approximately 1.[1][12] (2-Methylphenoxy)acetic acid is insoluble in acidic aqueous media and will precipitate out as a crude solid. This step is critical as it isolates the product from water-soluble salts and unreacted starting materials.

-

Isolation: Collect the crude product by suction filtration and wash the filter cake with cold water to remove residual inorganic salts.[9]

-

Purification (Recrystallization): The trustworthiness of the final product's purity is established here. Suspend the crude solid in a minimal amount of boiling water to create a saturated solution.[9] Allow the solution to cool slowly. The pure product will crystallize out, leaving impurities behind in the mother liquor. The slow cooling process is key to forming well-defined, pure crystals.

-

Final Collection & Drying: Collect the purified crystals by suction filtration and dry them thoroughly. The final product should be a white crystalline solid. Characterize the product by determining its melting point and comparing it to the literature value.

Core Application & Mechanism of Action: The Pathway to MCPA

The primary industrial value of (2-Methylphenoxy)acetic acid lies in its role as the penultimate intermediate in the production of MCPA ((4-chloro-2-methylphenoxy)acetic acid, CAS 94-74-6).[1] The conversion is achieved through a regioselective chlorination reaction, typically at the para-position (position 4) of the aromatic ring, which is activated by the ether linkage.

Caption: Two-step synthesis of the herbicide MCPA.

MCPA is a phenoxy herbicide that functions as a synthetic auxin, a class of plant growth regulators.[13][14] Its mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), but with two crucial differences: it is not easily broken down by the plant, and it can be applied at much higher concentrations. This leads to a catastrophic hormonal imbalance in susceptible plants.[13][15]

Mechanism of Herbicidal Action:

-

Absorption & Translocation: MCPA is absorbed through the leaves and roots of the target weed and is transported via the plant's vascular system to areas of active growth (meristems).[13][16]

-

Hormonal Mimicry: In the plant cells, MCPA binds to auxin receptors, initiating a cascade of downstream signaling.

-

Uncontrolled Growth: This binding leads to the over-expression of genes responsible for cell growth and division. The plant experiences rapid, uncontrolled, and unsustainable growth.[13][14] This manifests as stem twisting, leaf curling, and tissue proliferation.

-

Metabolic Disruption & Death: The uncontrolled growth diverts the plant's energy reserves, disrupts normal physiological processes, and ultimately leads to the death of the weed. This selectivity for broadleaf weeds (dicots) over grasses (monocots) is a key feature of its agricultural utility.[13]

Caption: Simplified signaling pathway of MCPA as a synthetic auxin mimic.

Analytical Methodologies

Robust analytical methods are critical for quality control of the synthesized intermediate and for research purposes. The methods must be precise, linear, and robust to ensure trustworthy results.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly suitable method for the quantification and purity assessment of (2-Methylphenoxy)acetic acid.[17]

Caption: Standard workflow for the HPLC analysis of (2-Methylphenoxy)acetic acid.

Step-by-Step HPLC Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: An isocratic mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) to ensure the analyte is in its protonated, non-ionic form.[17] A typical ratio might be 50:50 acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenoxy ring absorbs strongly, typically around 270 nm.

-

Standard Preparation: Prepare a stock solution of a certified reference standard of (2-Methylphenoxy)acetic acid in the mobile phase. Create a calibration curve using a series of dilutions. The linearity of this curve (R² > 0.999) is a primary validation of the method's accuracy.

-

Sample Preparation: Accurately weigh the synthesized sample and dissolve it in the mobile phase to a known concentration that falls within the range of the calibration curve.

-

Analysis: Inject both standards and samples. The retention time of the peak in the sample should match that of the standard. Quantify the sample concentration and purity based on the peak area relative to the calibration curve.

Other Validated Methods

-

Acid-Base Titration: As a carboxylic acid, the compound can be quantified by titration with a standardized solution of a strong base like sodium hydroxide.[7][18] This is a cost-effective method for assay determination but lacks the specificity to separate impurities.

-

Gas Chromatography (GC): For the final product, MCPA, GC is often used, especially for environmental samples. This typically requires a derivatization step (e.g., esterification with diazomethane) to make the analyte more volatile.[16]

Toxicology and Safety Profile

As a laboratory chemical and industrial intermediate, strict adherence to safety protocols during the handling of (2-Methylphenoxy)acetic acid is mandatory. Its toxicological properties are not fully investigated, underscoring the need for caution.[3][8] The following information is derived from Globally Harmonized System (GHS) classifications found in safety data sheets (SDS).

| Hazard Classification | GHS Category | Description | Source(s) |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [3] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3][5] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [5][8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.

-

Storage: Store in a dry, cool, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[3]

Conclusion and Future Outlook

(2-Methylphenoxy)acetic acid (CAS 1878-49-5) stands as a testament to the critical role of chemical intermediates. While its direct applications are limited, its identity is inextricably linked to the production of MCPA, a herbicide that has profoundly impacted global agricultural productivity. For the intended audience of researchers and developers, mastery of its synthesis, analytics, and safety is non-negotiable for ensuring the quality and efficacy of the final herbicidal product.

Future research may focus on greener synthesis routes with higher atom economy or exploring its potential as a building block in other areas, such as pharmaceuticals, leveraging the versatile phenoxyacetic acid scaffold.[4][19] As the agricultural industry continues to evolve, the foundational chemistry of molecules like (2-Methylphenoxy)acetic acid will remain a cornerstone of innovation.

References

-

Bartleby.com. (n.d.). 2-Methylphenoxyacetic Acid Synthesis Lab Report. Retrieved from [Link]

- Google Patents. (2013). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.

- Google Patents. (2021). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.

-

SIELC Technologies. (2018). (2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Profile of (2-Methylphenoxy)acetic Acid (1878-49-5). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) (2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Environmental fate and effects of MCPA: A Canadian perspective. Retrieved from [Link]

-

Wiley Online Library. (2019). A review of the pesticide MCPA in the land-water environment and emerging research needs. Retrieved from [Link]

-

Wikipedia. (n.d.). MCPA. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

JETIR.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). (2-Methylphenoxy)aceticacid | C9H9O3. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 2-Methylphenoxyacetic acid, 98% 10 g. Retrieved from [Link]

-

PubMed. (n.d.). Environmental fate of the herbicide MCPA in agricultural soils amended with fresh and aged de-oiled two-phase olive mill waste. Retrieved from [Link]

-

PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

Chemical Warehouse. (n.d.). MCPA - Active Ingredient Page. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). MCPA in Drinking-water. Retrieved from [Link]

-

AGVERO. (2025). How MCPA Enhances Weed Control in Modern Agriculture. Retrieved from [Link]

-

ResearchGate. (2025). Environmental Fate of the Herbicide MCPA in Two Soils as Affected by the Presence of Wheat Ash. Retrieved from [Link]

-

Specialist Sales. (n.d.). Apparent MCPA 750 Selective Herbicide. Retrieved from [Link]

-

Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Retrieved from [Link]

-

Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from [Link]

-

Polish Journal of Environmental Studies. (2011). Comparison of Mineralization Dynamics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soils of Different Textures. Retrieved from [Link]

-

PubMed. (2005). The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. Retrieved from [Link]

Sources

- 1. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2-Methylphenoxy)aceticacid | C9H9O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. A13076.30 [thermofisher.com]

- 8. (2-METHYLPHENOXY)ACETIC ACID - Safety Data Sheet [chemicalbook.com]

- 9. 2-Methylphenoxyacetic Acid Synthesis Lab Report - 549 Words | Bartleby [bartleby.com]

- 10. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 13. MCPA - Wikipedia [en.wikipedia.org]

- 14. chemicalwarehouse.com [chemicalwarehouse.com]

- 15. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 16. cdn.who.int [cdn.who.int]

- 17. (2-Methylphenoxy)acetic acid | SIELC Technologies [sielc.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. jetir.org [jetir.org]

Technical Guide: (2-Methylphenoxy)acetic Acid Molecular Architecture

[1]

Part 1: Executive Summary & Molecular Identity[1]

(2-Methylphenoxy)acetic acid (MPA) represents a privileged scaffold in both agrochemistry and medicinal chemistry.[1] While historically significant as the parent structure of the phenoxy herbicide class (most notably MCPA), its utility extends into drug discovery as a core pharmacophore for peroxisome proliferator-activated receptor (PPAR) agonists.[1]

This guide dissects the molecule from a structural perspective, emphasizing the steric influence of the ortho-methyl group on conformation, the thermodynamics of its crystal lattice, and its scalable synthesis via Williamson etherification.[1]

Physicochemical Profile[2][3][4][5][6]

| Property | Value | Context |

| IUPAC Name | 2-(2-methylphenoxy)acetic acid | Systematic nomenclature |

| Formula | C₉H₁₀O₃ | MW: 166.17 g/mol |

| Melting Point | 155–157 °C | Indicates strong intermolecular H-bonding |

| pKa | 3.23 (25°C) | Acidity comparable to substituted acetic acids |

| LogP | ~2.1 (Predicted) | Moderate lipophilicity; membrane permeable |

| Density | 1.179 g/cm³ | Solid state packing efficiency |

Part 2: Structural Analysis & Electronic Properties[1]

The Ortho-Effect and Conformation

The defining structural feature of MPA is the steric clash between the ortho-methyl group and the ether oxygen lone pairs.[1] Unlike unsubstituted phenoxyacetic acid, the methyl group at the C2 position restricts free rotation around the phenyl-oxygen bond.[1]

-

Torsional Strain: The methyl group forces the oxyacetic acid tail to twist out of coplanarity with the benzene ring.[1] This "twisted" conformation is critical for its biological activity, as it mimics the spatial arrangement of the indole ring in the natural plant hormone Indole-3-acetic acid (IAA).[1]

-

Electronic Induction: The methyl group is weakly electron-donating (+I effect), slightly increasing the electron density on the aromatic ring compared to the unsubstituted analog, potentially influencing metabolic oxidation rates at the para-position.

Crystal Engineering: The Carboxylic Dimer

In the solid state, MPA crystallizes in the monoclinic system (

-

R2,2(8) Motif: Two molecules link head-to-head through dual O-H[1]···O hydrogen bonds, forming an eight-membered ring.[1] This is a robust supramolecular synthon, critical for formulation stability.[1]

-

Lattice Stability: The high melting point (157°C) relative to its molecular weight is a direct consequence of this dimerization energy (~60 kJ/mol).[1]

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the critical torsion angle induced by the steric bulk.[1]

Caption: Topology of MPA highlighting the ortho-methyl steric block that induces non-planar conformation.

Part 3: Synthetic Pathways & Process Chemistry[1]

The industrial standard for MPA production is the Williamson Ether Synthesis .[1] While conceptually simple, process optimization requires strict control over stoichiometry and pH to minimize impurities like O-alkylation vs. C-alkylation byproducts (though C-alkylation is rare with chloroacetate).[1]

Reaction Mechanism

The reaction proceeds via an S_N2 mechanism where the phenoxide anion (generated in situ) attacks the

-

Deprotonation: o-Cresol is treated with NaOH to form sodium o-cresolate.[1]

-

Nucleophilic Attack: The phenoxide oxygen attacks sodium chloroacetate, displacing the chloride ion.[1]

-

Acidification: The resulting salt is acidified with HCl to precipitate the free acid product.[1]

Optimized Laboratory Protocol

Note: This protocol assumes standard safety measures (fume hood, PPE) are in place. Chloroacetic acid is highly corrosive.

Reagents:

-

o-Cresol (1.0 eq)[1]

-

Chloroacetic acid (1.1 eq)

-

Sodium Hydroxide (2.2 eq) - Excess required to neutralize the acid and deprotonate phenol.

-

Water (Solvent)

Step-by-Step Workflow:

-

Solubilization: Dissolve 4.0 g NaOH in 15 mL water in a round-bottom flask.

-

Phenoxide Formation: Add 2.0 g o-cresol. The solution will heat slightly (exothermic).[1] Stir until homogeneous.

-

Addition: Add a 50% aq. solution of chloroacetic acid dropwise over 15 minutes at reflux temperature (approx. 100°C).

-

Critical Control Point: Slow addition prevents the exothermic runaway and ensures the concentration of the electrophile remains low relative to the nucleophile.[1]

-

-

Reflux: Maintain reflux for 30 minutes to drive the S_N2 reaction to completion.

-

Quench & Precipitation: Cool to room temperature. Acidify with conc. HCl to pH ~1.

-

Observation: The product will precipitate as a white solid because the non-ionized acid is insoluble in water (pKa principle).[1]

-

-

Purification: Filter the solid and recrystallize from hot water.

Reaction Flow Diagram

Caption: Process flow for the Williamson ether synthesis of MPA showing the critical solubility switch.

Part 4: Pharmacophore & Reactivity Profile[1]

The "Fibrate" Connection (Medicinal Chemistry)

MPA serves as a simplified model for the fibrates , a class of lipid-lowering drugs (e.g., Clofibrate, Fenofibrate).[1] The phenoxyacetic acid moiety acts as a bioisostere for fatty acids.[1]

-

Mechanism: The carboxylic acid head group forms an ionic bond with a specific tyrosine residue in the ligand-binding domain of PPAR

(Peroxisome Proliferator-Activated Receptor alpha).[1] -

Lipophilic Tail: The tolyl group (methyl-phenyl) occupies the hydrophobic pocket, stabilizing the receptor in its active conformation.[1]

Auxin Activity (Agrochemistry)

Structurally, MPA mimics Indole-3-acetic acid (IAA).[1] The distance between the aromatic ring centroid and the carboxylate oxygen (~5.5 Å) is critical for binding to the TIR1 ubiquitin ligase complex, triggering the degradation of Aux/IAA repressor proteins and stimulating uncontrolled growth in broadleaf plants.

Structure-Activity Relationship (SAR) Logic

Caption: SAR map showing how the MPA core is modified to create high-value drugs and agrochemicals.[1]

Part 5: Analytical Characterization Protocols

To validate the synthesis of MPA, the following spectral signatures must be confirmed.

NMR Interpretation (¹H NMR, 300 MHz, CDCl₃)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 2.31 | Singlet | 3H | Ar-CH₃ | Methyl group (shielded by ring current) |

| 4.72 | Singlet | 2H | -O-CH₂ -CO | Methylene spacer (deshielded by oxygen) |

| 6.70 - 7.20 | Multiplet | 4H | Ar-H | Aromatic protons (characteristic pattern) |

| 10.50+ | Broad Singlet | 1H | -COOH | Carboxylic acid (exchangeable) |

Infrared Spectroscopy (FT-IR)

References

-

Cambridge Structural Database (CSD). Crystal Structure of (2-methylphenoxy)acetic acid.[1] CCDC Number 239145.[1] Link

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocols.Link

-

PubChem. (2-Methylphenoxy)acetic acid Compound Summary. National Library of Medicine.[1] Link

-

Sigma-Aldrich. Product Specification: (2-Methylphenoxy)acetic acid.[1][2]Link

-

ChemicalBook. Properties and Safety Data for CAS 1878-49-5.[1]Link

Comprehensive Guide to the Crystal Structure of (2-Methylphenoxy)acetic Acid

Executive Summary

(2-Methylphenoxy)acetic acid (also known as o-tolyloxyacetic acid) is a pivotal intermediate in the synthesis of phenoxy-class herbicides, including MCPA (2-methyl-4-chlorophenoxyacetic acid), and serves as a structural analogue to the natural plant hormone auxin.[1] Understanding its solid-state arrangement is critical for optimizing formulation stability, solubility profiles, and biological efficacy.[1]

This guide provides an in-depth analysis of the crystal structure of (2-methylphenoxy)acetic acid, derived from single-crystal X-ray diffraction data.[1] It details the monoclinic

Chemical Background & Significance[1]

The phenoxyacetic acid family represents a cornerstone of agrochemistry.[1] The core scaffold—a phenyl ring linked to an acetic acid moiety via an ether oxygen—mimics the indole-3-acetic acid structure essential for plant growth regulation.[1]

The 2-methyl substitution on the phenyl ring introduces steric bulk that influences the planarity of the ether linkage, a critical factor in receptor binding affinity and crystal packing efficiency.[1]

Experimental Protocols

Synthesis: Williamson Ether Etherification

The synthesis follows a standard nucleophilic substitution pathway (Williamson ether synthesis), reacting o-cresol with chloroacetic acid under alkaline conditions.[1]

Protocol:

-

Reagents: o-Cresol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq), Water.

-

Reaction: Dissolve o-cresol in aqueous NaOH. Add chloroacetic acid solution dropwise while maintaining temperature at 90–100°C. Reflux for 2–4 hours.

-

Workup: Cool the reaction mixture. Acidify with concentrated HCl to pH < 1.[1] The product precipitates as a white solid.[1]

-

Purification: Filter the crude solid and wash with cold water to remove inorganic salts.

Crystallization

High-quality single crystals suitable for X-ray diffraction are grown via slow evaporation.[1]

-

Solvent System: Methanol/Ethanol mixture (1:1 v/v).[1]

-

Method: Dissolve 100 mg of purified acid in 5 mL of warm solvent. Filter into a clean vial. Cover with perforated parafilm and allow to stand at room temperature (approx. 20°C) for 3–5 days.

Workflow Visualization

Figure 1: Synthesis and crystallization workflow for (2-methylphenoxy)acetic acid structural determination.[1][3][5]

Crystallographic Data

The structure was solved using direct methods and refined on

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | |

| a ( | 5.1062(5) |

| b ( | 22.352(2) |

| c ( | 7.4014(9) |

| 108.235(5) | |

| Volume ( | 802.33(14) |

| Z | 4 |

| Density ( | 1.376 Mg/m³ |

| Temperature | 150(2) K |

| R-Factor ( | 0.078 |

| CCDC Number | 239145 |

Source: Cox & Hickey, Acta Cryst.[1][2][4][5][6] E (2004) [1].[2][4][5][6]

Structural Analysis

Molecular Conformation

The molecule exhibits a high degree of planarity, with the phenoxy ring and the ether oxygen lying in the same plane.[1] However, the acetic acid side chain adopts a specific torsion to minimize steric clash with the ortho-methyl group.[1]

-

Torsion Angle (

): -

Conformation: Anti-periplanar. This extended conformation facilitates the formation of linear hydrogen-bonded arrays rather than intramolecular hydrogen bonds.[1]

Supramolecular Architecture

The crystal packing is dominated by strong O—H···O hydrogen bonds, forming the classic carboxylic acid dimer.[1][2]

-

Primary Interaction (The Dimer):

-

Secondary Interaction (Stabilization):

Hydrogen Bonding Topology

Figure 2: Topology of the hydrogen bonding network.[5][6][8][9] The primary interaction is the centrosymmetric dimer (solid line), stabilized by secondary weak interactions (dashed).

Implications for Application

Solubility & Formulation

The formation of stable, centrosymmetric dimers explains the compound's relatively high melting point (155–157°C) and its limited solubility in non-polar solvents compared to its esters. In formulation, disrupting this dimer with basic salts (e.g., dimethylamine salt) is necessary to increase water solubility for agricultural spraying.[1]

Structural Comparison

Compared to Phenoxyacetic acid (unsubstituted), the 2-methyl derivative shows a similar dimer motif but increased unit cell volume due to the methyl group.

Compared to 2,4-D (2,4-dichlorophenoxyacetic acid), the packing is less dense (

References

-

Primary Crystal Structure: Cox, P. J., & Hickey, G. (2004).[1][4][5] (2-Methylphenoxy)acetic acid.[1][4][5][10][11] Acta Crystallographica Section E: Structure Reports Online, 60(5), o771–o773.[1][4] |

-

Synthesis Methodology: Hayes, K. et al. (2012).[1] Organic Syntheses via the Williamson Ether Reaction. Journal of Chemical Education.

-

Comparative Structures (2,4-D): Smith, G., Kennard, C. H. L., & White, A. H. (1976).[1] Herbicides. II. Crystal structure of 2,4-dichlorophenoxyacetic acid (2,4-D).[1] Journal of the Chemical Society, Perkin Transactions 2.[1]

Sources

- 1. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. herbicide 4-chloro-2-methylphenoxyacetic acid: Topics by Science.gov [science.gov]

- 11. 2-Methylphenoxyacetic acid, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Technical Guide: Solubility Profile & Thermodynamic Characterization of (2-Methylphenoxy)acetic acid

[1]

Executive Summary

(2-Methylphenoxy)acetic acid (MPA), also known as o-tolyloxyacetic acid, is a fundamental phenoxy acid intermediate used in the synthesis of herbicides (e.g., MCPA) and pharmaceutical precursors. Unlike its more common chlorinated analogs (like 2,4-D or MCPA), MPA exhibits a significantly higher melting point (155–157 °C), indicative of a robust crystal lattice stabilized by efficient packing of the o-methyl group.

This guide provides a comprehensive analysis of MPA’s solubility landscape.[1] While empirical data for MPA is often overshadowed by its herbicide derivatives, this document synthesizes available physicochemical data, comparative structural analysis, and rigorous experimental protocols to establish a self-validating framework for researchers.[2]

Physicochemical Profile

Understanding the solid-state properties of MPA is a prerequisite for predicting its dissolution behavior.[2] The high melting enthalpy associated with its crystal structure acts as a thermodynamic barrier to dissolution, requiring solvents with high solvation power or elevated temperatures to disrupt the lattice.[1]

| Property | Value | Context |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Melting Point | 155–157 °C | Significantly higher than Phenoxyacetic acid (98°C) and MCPA (119°C), implying lower solubility at ambient temps.[2][1] |

| pKa | 3.23 (at 25°C) | Weak acid; solubility is pH-dependent in aqueous media.[2][1] |

| LogP (Predicted) | ~1.5 – 2.0 | Moderately lipophilic; prefers organic solvents over water.[2][1] |

| Crystal Habit | White needle-like | High aspect ratio suggests anisotropic growth rates during crystallization.[2][1] |

Solubility Landscape

The solubility of MPA is governed by the "like dissolves like" principle, modified by the specific energy cost of breaking its crystal lattice.[1]

Qualitative Solvent Compatibility

-

High Solubility: Lower alcohols (Ethanol, Methanol), Ethers (THF, Diethyl ether), and basic aqueous solutions (via salt formation).[1]

-

Moderate/Low Solubility: Polar aprotic solvents (Acetonitrile, DMSO), Toluene, Ethyl Acetate.[1]

-

Insoluble/Poorly Soluble: Water (neutral pH), Aliphatic hydrocarbons (Hexane, Heptane).

Comparative Quantitative Analysis

In the absence of a single definitive public dataset for MPA, we apply Structural Analog Interpolation .[1] The solubility of MPA is bracketed by Phenoxyacetic Acid (PAA) and MCPA.[1]

| Solvent | Phenoxyacetic Acid (PAA) | MCPA (Cl-analog) | (2-Methylphenoxy)acetic acid (Predicted) |

| Water (25°C) | ~12.0 g/L | 0.825 g/L | < 0.8 g/L (Hydrophobic methyl group + High MP reduces aqueous solubility) |

| Ethanol | Soluble | Soluble (>150 g/L) | Soluble (Likely >100 g/L; H-bonding matches carboxyl group) |

| Toluene | Soluble | Soluble | Moderately Soluble (Aromatic π-π interactions) |

| Diethyl Ether | Soluble | Soluble | Soluble |

Technical Insight: The ortho-methyl group in MPA introduces steric bulk that disrupts solvent ordering but also increases lipophilicity compared to PAA.[2] However, the primary driver for its lower solubility compared to analogs is the high lattice energy (indicated by the 157°C melting point).[1]

Experimental Protocol: Gravimetric Determination

To obtain precise solubility data for process engineering (e.g., crystallization design), the following self-validating gravimetric protocol is recommended. This method minimizes errors from volatile solvent loss and supersaturation.[1]

Reagents & Equipment

-

Solute: (2-Methylphenoxy)acetic acid (Purity >99%, dried).[3]

-

Solvents: HPLC grade (Ethanol, Water, Toluene, etc.).[1]

-

Equipment: Double-jacketed glass vessel (thermostated), magnetic stirrer, 0.45 µm PTFE syringe filters, analytical balance (±0.0001 g).

Step-by-Step Methodology

-

Saturation : Add excess MPA solid to 50 mL of the target solvent in the jacketed vessel.[1]

-

Equilibration : Stir at the set temperature (e.g., 298.15 K) for 24 hours.

-

Validation Check: Stop stirring and let settle for 1 hour. Ensure solid phase remains.

-

-

Sampling : Withdraw 5 mL of supernatant using a pre-warmed syringe (to prevent precipitation in the needle).

-

Filtration : Attach a 0.45 µm filter and dispense the filtrate immediately into a pre-weighed weighing dish (

). -

Weighing (Wet) : Weigh the dish + solution immediately (

). -

Evaporation : Evaporate solvent in a vacuum oven at 40°C (or appropriate T) until constant weight is achieved.

-

Weighing (Dry) : Weigh the dish + dry residue (

).

Calculation

The mole fraction solubility (

Thermodynamic Modeling

For researchers needing to extrapolate solubility across temperatures, the Modified Apelblat Equation is the standard model for phenoxy acids.[1]

Applications & Process Engineering

Recrystallization Strategy

Purification of MPA requires a solvent system with a steep solubility-temperature gradient.[2]

-

Alternative: Toluene (good temperature coefficient for aromatic acids).[1]

Visualization: Solubility Logic & Workflow

The following diagram illustrates the decision logic for solvent selection and the experimental workflow.

Caption: Decision logic for solvent selection based on MPA properties and the step-by-step gravimetric workflow for data generation.

References

-

National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 74651, 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

Shalmashi, A., & Eliassi, A. (2008) .[1] Solubility of (2,4-Dichlorophenoxy)acetic acid in hydro-alcoholic mixtures. (Cited for gravimetric methodology standards). Journal of Chemical & Engineering Data.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. L_2009011EN.01000601.xml [eur-lex.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. Two-dimensional hydrogen-bonded polymers in the crystal structures of the ammonium salts of phenoxyacetic acid, (4-fluorophenoxy)acetic acid and (4-chloro-2-methylphenoxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (2-Methylphenoxy)acetic Acid (MCPA) as a Plant Growth Regulator

Part 1: Executive Summary

(2-Methylphenoxy)acetic acid (MCPA) represents a foundational molecule in the phenoxy class of synthetic auxins. While structurally analogous to the endogenous hormone Indole-3-acetic acid (IAA) and the herbicide 2,4-D, MCPA exhibits a distinct physicochemical and selectivity profile that makes it a critical tool in cereal crop protection.

This guide moves beyond basic descriptions to provide a mechanistic analysis of MCPA’s interaction with the SCF^TIR1/AFB ubiquitin-ligase complex, its differential metabolism in monocots versus dicots, and rigorous protocols for assessing its biological activity in a research setting.

Part 2: Physicochemical Profile & Formulation Logic[1]

The efficacy of MCPA is dictated by its ability to traverse the lipophilic plant cuticle and subsequently translocate within the phloem. Understanding its acid-base behavior is critical for experimental design and formulation.

Table 1: Core Physicochemical Properties

| Property | Value | Implication for Research/Application |

| Molecular Weight | 200.62 g/mol | Small molecule; readily translocates via phloem. |

| pKa | 3.13 | Exists as an anion at physiological pH (7.0); requires acid trapping for uptake. |

| LogP (Octanol/Water) | ~2.8 (Acid form) | Moderate lipophilicity allows cuticle penetration in acid form. |

| Water Solubility | 825 mg/L (Acid) | Low solubility requires conversion to salt (amine/Na+) or ester for high-load formulations. |

| H-Bond Donors/Acceptors | 1 / 3 | Facilitates interaction with the TIR1 auxin binding pocket. |

Formulation Insight

In research settings, MCPA is often supplied as a free acid or a sodium salt.

-

Free Acid: Must be dissolved in a solvent (e.g., acetone, ethanol) or solubilized with a base (KOH/NaOH) before aqueous dilution.

-

Amine/Sodium Salts: Highly water-soluble but penetrate the cuticle less efficiently than esters. They rely on ion trapping: the neutral acid penetrates the cuticle, dissociates in the alkaline phloem (pH ~8), and becomes trapped as the anion (ion trapping mechanism), facilitating systemic transport to meristems.

Part 3: Mechanism of Action (The "Why")

MCPA functions as a structural mimic of IAA. Its lethality in susceptible dicots arises not from direct toxicity, but from the chaotic dysregulation of gene expression.

Molecular Pathway[2][3][4]

-

Perception: MCPA enters the nucleus and binds to the TIR1/AFB (Transport Inhibitor Response 1) F-box proteins.

-

Complex Assembly: This binding stabilizes the interaction between SCF^TIR1 and Aux/IAA transcriptional repressors.

-

Ubiquitination: The SCF complex ubiquitinates the Aux/IAA proteins, marking them for 26S proteasomal degradation.

-

Derepression: Degradation of Aux/IAA releases ARF (Auxin Response Factors), which dimerize and initiate transcription of auxin-responsive genes (e.g., GH3, SAUR).[1]

-

Physiological Collapse: Overstimulation leads to ethylene production (via ACS synthase induction), ABA accumulation, stomatal closure, and vascular tissue collapse.

Visualization: The Auxin Signaling Cascade

Figure 1: Molecular mechanism of MCPA action. MCPA acts as a "molecular glue" enhancing the affinity between the TIR1 receptor and Aux/IAA repressors, leading to repressor degradation and constitutive gene activation.

Part 4: Selectivity Mechanism (Monocot vs. Dicot)

Why does MCPA kill broadleaf weeds (dicots) but spare cereals (monocots)? This is the basis of its commercial utility.

-

Metabolic Detoxification (Primary): Monocots (e.g., wheat, rice) possess high levels of specific Cytochrome P450 monooxygenases. These enzymes rapidly hydroxylate the phenyl ring of MCPA, rendering it inactive. Dicots lack this rapid oxidative capacity.

-

Vascular Anatomy: The intercalary meristems of monocots are often protected by leaf sheaths, reducing direct contact, whereas the apical meristems of dicots are exposed.

Part 5: Experimental Protocols

Protocol A: Wheat Coleoptile Elongation Assay

Purpose: A rapid, self-validating in vitro bioassay to quantify auxin activity or screen for resistance. This assay relies on the principle that auxins stimulate cell elongation in etiolated tissue.

Materials:

-

Etiolated wheat seedlings (grown 3-4 days in dark at 25°C).

-

Buffer: 10 mM phosphate buffer (pH 6.0) + 2% sucrose.

-

MCPA stock solution (1 mM in ethanol/buffer).

-

Rotary shaker.

Methodology:

-

Preparation: Harvest coleoptiles under green safe light. Remove the apical 3mm (source of endogenous auxin) and discard.

-

Sectioning: Cut the next 5mm segment. These are your test units.

-

Treatment: Place 10 segments into 10 mL of buffer containing MCPA concentrations ranging from

M to-

Control Negative: Buffer only.

-

Control Positive: IAA (

M).

-

-

Incubation: Incubate for 18-24 hours in the dark on a rotary shaker (slow speed).

-

Measurement: Measure the final length of segments.

-

Validation: The negative control segments should elongate slightly (~1-2mm) due to acid growth. Positive control should show significant elongation (~5-10mm). MCPA should show a bell-shaped dose-response curve (inhibition at very high doses due to ethylene).

Protocol B: Whole-Plant Dose-Response (Post-Emergence)

Purpose: To determine the GR50 (Growth Reduction 50%) and assess field-level efficacy.

Methodology:

-

Plant Material: Grow sensitive species (e.g., Sinapis arvensis or Tomato) and target crop (Wheat) to the 2-4 leaf stage.

-

Application: Apply MCPA using a track sprayer calibrated to deliver 200 L/ha.

-

Dose Range: 0, 0.1x, 0.5x, 1x, 2x, 4x, 8x of the recommended field rate (approx. 500 g a.i./ha).

-

-

Environmental Control: Maintain plants at 20-25°C, 16h photoperiod.

-

Assessment:

-

1 Day After Treatment (DAT): Score for epinasty (stem curling).

-

14-21 DAT: Harvest above-ground biomass. Dry at 70°C for 48h and weigh.

-

-

Analysis: Fit data to a log-logistic regression model to calculate GR50.

Visualization: Experimental Workflow

Figure 2: Decision matrix and workflow for MCPA biological assessment.

Part 6: Safety & Environmental Considerations

In a development context, understanding the fate of MCPA is crucial for regulatory compliance.

-

Groundwater Leaching: Due to its high solubility (in salt form) and weak adsorption to soil particles (low

), MCPA is a potential groundwater contaminant. Experimental field trials must account for buffer zones. -

Drift: MCPA esters are volatile. Researchers should use amine salts in controlled environments to prevent cross-contamination of adjacent control plants.

-

Metabolism: In soil, MCPA is degraded by microbial activity (half-life ~14-30 days), primarily by Alcaligenes and Pseudomonas species.

References

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

-

Tan, X., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[2][3] Nature.[4] Link

-

Environmental Protection Agency (EPA). (2004). Reregistration Eligibility Decision (RED) for MCPA. EPA Archive. Link

-

Food and Agriculture Organization (FAO). (2012). MCPA Pesticide Residues in Food and Feed. FAO Plant Production and Protection Paper. Link

-

Sterling, T. M., & Hall, J. C. (1997).[1] Mechanism of Action of Natural and Synthetic Auxins. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. Link

Sources

Methodological & Application

Synthesis of (2-Methylphenoxy)acetic Acid: A Williamson Ether Protocol

Introduction

(2-Methylphenoxy)acetic acid (CAS: 1878-49-5), also known as o-tolyloxyacetic acid, is a pivotal intermediate in the agrochemical industry. It serves as the direct precursor to the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and functions as a synthetic auxin analog. Its synthesis represents a classic application of the Williamson Ether Synthesis , illustrating the nucleophilic substitution of an alkyl halide by a phenoxide ion.

This protocol details a robust, laboratory-scale method for synthesizing (2-methylphenoxy)acetic acid from o-cresol and chloroacetic acid. The procedure emphasizes high purity and yield through controlled pH management and selective crystallization.

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism. The reaction is biphasic in nature if not properly homogenized, but typically performed in an aqueous basic medium where reagents are soluble.

-

Deprotonation: Sodium hydroxide deprotonates the phenol (o-cresol) to form the nucleophilic o-cresolate ion.

-

Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic

-carbon of the chloroacetate anion (formed from chloroacetic acid in base). -

Displacement: Chloride is displaced, forming the ether linkage.

-

Acidification: The resulting sodium salt is acidified to precipitate the free acid product.

Reaction Scheme Diagram

Figure 1: Mechanistic pathway for the synthesis of (2-methylphenoxy)acetic acid via Williamson Ether Synthesis.

Materials and Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) | Role |

| o-Cresol | 108.14 | 1.0 | 10.8 g (0.10 mol) | Nucleophile Source |

| Chloroacetic Acid | 94.50 | 1.2 | 11.3 g (0.12 mol) | Electrophile |

| NaOH (Solid) | 40.00 | 2.5 | 10.0 g (0.25 mol) | Base (Deprotonation) |

| Water | 18.02 | Solvent | ~100 mL | Solvent |

| HCl (conc.) | 36.46 | Excess | ~15-20 mL | Acidification |

Equipment

-

250 mL Round-bottom flask (3-neck preferred)

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer / Hot plate

-

pH paper or probe

-

Büchner funnel and vacuum flask

-

Recrystallization glassware

Experimental Protocol

Phase 1: Preparation of Reactants

-

Base Solution: In the 250 mL round-bottom flask, dissolve 10.0 g of NaOH in 40 mL of distilled water . Caution: Exothermic reaction.

-

Phenoxide Formation: Add 10.8 g of o-cresol to the NaOH solution. Stir vigorously until the cresol dissolves and a homogeneous solution of sodium o-cresolate is formed. The solution may turn slightly yellow or pink due to trace oxidation.

Phase 2: Reaction (Williamson Ether Synthesis)

-

Chloroacetate Preparation: In a separate beaker, dissolve 11.3 g of chloroacetic acid in 30 mL of water . Note: Neutralize this solution carefully with a small amount of additional NaOH or sodium carbonate if strictly neutral addition is required, but direct addition to the excess base in the flask is standard for this scale.

-

Addition: Add the chloroacetic acid solution dropwise to the stirring phenoxide solution over 15–20 minutes.

-

Mechanistic Insight: Slow addition prevents a large exotherm and ensures the concentration of the electrophile remains controlled relative to the nucleophile.

-